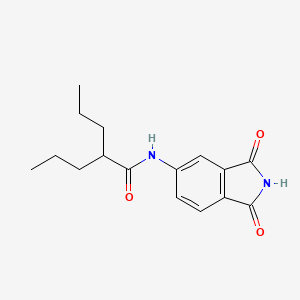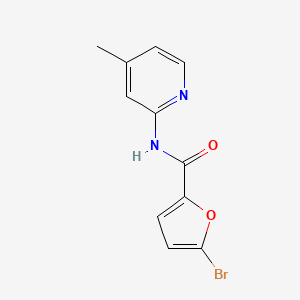
tetramethyl 1,1,2,2-cyclopentanetetracarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetramethyl 1,1,2,2-cyclopentanetetracarboxylate, also known as TMCPT, is a chemical compound with the molecular formula C14H20O8. This compound is widely used in scientific research due to its unique properties and applications.
Mecanismo De Acción
The mechanism of action of tetramethyl 1,1,2,2-cyclopentanetetracarboxylate is not well understood. However, it is believed that tetramethyl 1,1,2,2-cyclopentanetetracarboxylate acts as a Lewis acid, which can coordinate with electron-rich compounds to form stable complexes. This property makes tetramethyl 1,1,2,2-cyclopentanetetracarboxylate useful in various chemical reactions, particularly in the synthesis of cyclic compounds.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of tetramethyl 1,1,2,2-cyclopentanetetracarboxylate. However, it is known that tetramethyl 1,1,2,2-cyclopentanetetracarboxylate is not toxic to cells and does not have any significant effects on living organisms. This makes tetramethyl 1,1,2,2-cyclopentanetetracarboxylate a safe and useful reagent for scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using tetramethyl 1,1,2,2-cyclopentanetetracarboxylate in lab experiments include its ease of synthesis, stability, and versatility in chemical reactions. tetramethyl 1,1,2,2-cyclopentanetetracarboxylate can be used in a wide range of chemical reactions, making it a valuable reagent in organic synthesis. However, the limitations of using tetramethyl 1,1,2,2-cyclopentanetetracarboxylate include its high cost and limited availability. tetramethyl 1,1,2,2-cyclopentanetetracarboxylate is also sensitive to air and moisture, which can affect its stability and reactivity.
Direcciones Futuras
There are several future directions for the use of tetramethyl 1,1,2,2-cyclopentanetetracarboxylate in scientific research. One potential application is in the synthesis of new organic compounds with unique properties. tetramethyl 1,1,2,2-cyclopentanetetracarboxylate can also be used in the development of new catalysts for chemical reactions. Additionally, tetramethyl 1,1,2,2-cyclopentanetetracarboxylate can be used in the development of new materials with unique properties, such as polymers and nanoparticles.
Conclusion
Tetramethyl 1,1,2,2-cyclopentanetetracarboxylate is a valuable reagent in scientific research due to its unique properties and applications. Its ease of synthesis, stability, and versatility in chemical reactions make it a valuable tool for organic synthesis and catalysis. While there is limited information on its biochemical and physiological effects, tetramethyl 1,1,2,2-cyclopentanetetracarboxylate is a safe and useful reagent for scientific research. With its potential applications in the synthesis of new compounds, development of new catalysts, and creation of new materials, tetramethyl 1,1,2,2-cyclopentanetetracarboxylate holds promise for future scientific research.
Métodos De Síntesis
The synthesis of tetramethyl 1,1,2,2-cyclopentanetetracarboxylate involves the reaction of dimethyl malonate with cyclopentanone in the presence of a strong base such as sodium hydride. The resulting compound is then treated with methyl iodide to yield tetramethyl 1,1,2,2-cyclopentanetetracarboxylate. This synthesis method is relatively simple and efficient, making tetramethyl 1,1,2,2-cyclopentanetetracarboxylate easily accessible for scientific research.
Aplicaciones Científicas De Investigación
Tetramethyl 1,1,2,2-cyclopentanetetracarboxylate is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is particularly useful in the synthesis of cyclic compounds due to its ability to form stable complexes with metal ions. tetramethyl 1,1,2,2-cyclopentanetetracarboxylate is also used as a catalyst in various chemical reactions, including the Diels-Alder reaction, which is important in the synthesis of organic compounds.
Propiedades
IUPAC Name |
tetramethyl cyclopentane-1,1,2,2-tetracarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O8/c1-18-8(14)12(9(15)19-2)6-5-7-13(12,10(16)20-3)11(17)21-4/h5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFGPUVOBXDRJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCC1(C(=O)OC)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetramethyl 1,1,2,2-cyclopentanetetracarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-methoxy-4-(1-propen-1-yl)phenoxy]-1-methyl-3-nitro-1H-1,2,4-triazole](/img/structure/B5705575.png)


![N-(2,6-dimethylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5705601.png)
![methyl 5-methyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B5705603.png)
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5705611.png)
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-thiophenecarboxamide](/img/structure/B5705620.png)
![1-[2-(3-methoxyphenoxy)ethyl]pyrrolidine](/img/structure/B5705626.png)

![2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole](/img/structure/B5705629.png)

![1-(4-chlorobenzyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5705640.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methylphenyl)benzamide](/img/structure/B5705647.png)
![ethyl 4-{[(2-methyl-1,3-benzoxazol-5-yl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5705655.png)